S-methyl-KE-298

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

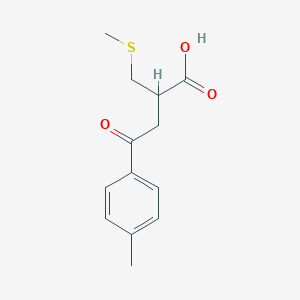

4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIZBWMOURRWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-methyl-KE-298: A Technical Whitepaper on its Metabolic Fate and Inferred Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical document provides a comprehensive overview of S-methyl-KE-298, a principal metabolite of the novel anti-rheumatic drug KE-298. While direct pharmacological data on this compound is not extensively available in current literature, this paper synthesizes existing knowledge on the metabolic pathway of KE-298 and the established mechanism of action of its parent compounds to infer the likely role and activity of this compound. This guide includes a detailed description of the metabolic conversion of KE-298, the signaling pathway through which KE-298 exerts its anti-arthritic effects, and a discussion on the potential implications for drug development. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction. A key family of enzymes implicated in the degradation of the extracellular matrix in RA is the matrix metalloproteinases (MMPs).[1] KE-298 is a novel propionic acid derivative developed as a disease-modifying anti-rheumatic drug (DMARD) that has shown efficacy in suppressing the disease activity of RA in clinical trials.[2] The therapeutic effect of KE-298 is attributed to its ability to inhibit the production of MMP-1 (collagenase-1) by synovial cells.[2][3] Upon administration, KE-298 undergoes metabolic transformation, leading to the formation of several metabolites, with deacetyl-KE-298 and this compound being the most prominent in plasma. This document focuses on this compound, providing a detailed understanding of its place within the metabolic cascade of KE-298 and its inferred mechanism of action based on the known activities of its precursors.

Metabolic Pathway of KE-298

KE-298 is rapidly and almost completely absorbed after oral administration. In plasma, the parent drug is present in small amounts, with the major component being the active metabolite, deacetyl-KE-298. This is followed by the formation of this compound, the second main metabolite.

The metabolic conversion of KE-298 can be summarized in the following two-step process:

-

Deacetylation: KE-298 is first deacetylated to form deacetyl-KE-298 . This is the primary active metabolite.

-

S-methylation: Deacetyl-KE-298 is then conjugated with a methyl group to form This compound .

Table 1: Principal Metabolites of KE-298 in Plasma

| Compound | Role |

| Deacetyl-KE-298 | Primary active metabolite |

| This compound | Second main metabolite |

Mechanism of Action of KE-298 and Deacetyl-KE-298

The therapeutic effects of KE-298 in rheumatoid arthritis are primarily achieved through the modulation of aberrant synovial cell functions. Research has demonstrated that KE-298 inhibits the proliferation of RA synovial cells, the production of proinflammatory cytokines, and, most importantly, the production of MMP-1.[2]

The underlying mechanism for this inhibition is the downregulation of MMP-1 gene transcription. This is achieved through the modulation of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a key regulator of gene expression in response to various stimuli, including inflammatory signals, and its inhibition by KE-298 leads to a reduction in the synthesis of MMP-1.

Inferred Role and Mechanism of Action of this compound

Direct studies on the biological activity of this compound are scarce in the available scientific literature. The process of S-methylation is a common metabolic pathway for drugs containing a thiol group, often leading to a decrease or loss of pharmacological activity. Given that deacetyl-KE-298 is the primary active metabolite, it is plausible that the subsequent S-methylation to form this compound represents a step in the inactivation and clearance of the drug.

Therefore, it is inferred that This compound is likely an inactive metabolite . Its formation serves to modify the active deacetyl-KE-298 into a form that can be more readily excreted from the body. This hypothesis is consistent with the general principles of drug metabolism where methylation of an active functional group, in this case, the thiol group of deacetyl-KE-298, terminates its pharmacological action.

Experimental Protocols

Due to the limited publicly available research specifically detailing the experimental protocols for this compound, this section outlines the general methodologies that would be employed to characterize its mechanism of action, based on the studies of KE-298.

5.1. Cell Culture

-

Cell Line: Rheumatoid arthritis (RA) synovial fibroblast-like cells.

-

Culture Conditions: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

5.2. MMP-1 Production Assay

-

Stimulation: Synovial cells would be stimulated with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) to induce MMP-1 production.

-

Treatment: Cells would be co-cultured with varying concentrations of this compound.

-

Quantification: The concentration of MMP-1 in the culture supernatant would be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

5.3. Gene Expression Analysis

-

RNA Extraction: Total RNA would be extracted from treated and untreated synovial cells.

-

Reverse Transcription: RNA would be reverse-transcribed to complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression level of the MMP-1 gene would be quantified by qPCR using specific primers.

5.4. Transcription Factor Activity Assay

-

Nuclear Extraction: Nuclear extracts would be prepared from synovial cells.

-

Electrophoretic Mobility Shift Assay (EMSA) or Transfection with a Reporter Plasmid: The DNA binding activity of the AP-1 transcription factor would be assessed by EMSA using a labeled oligonucleotide probe containing the AP-1 binding site, or by co-transfecting cells with an AP-1-driven reporter plasmid and measuring reporter gene activity.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data specifically detailing the inhibitory concentrations (e.g., IC50) or binding affinities of this compound on any molecular target. The quantitative understanding of the system is currently limited to the pharmacokinetic profile of the parent drug and its primary active metabolite.

Conclusion and Future Directions

This compound is a major metabolite of the anti-rheumatic drug KE-298, formed via the S-methylation of the active metabolite deacetyl-KE-298. Based on the established mechanism of action of KE-298, which involves the inhibition of MMP-1 production in synovial cells through the downregulation of the AP-1 transcription factor, and considering the nature of the S-methylation reaction, it is inferred that this compound is likely an inactive metabolite.

Future research should focus on empirically validating this inference. Direct in vitro studies assessing the effect of this compound on MMP-1 production, gene expression, and AP-1 activity in RA synovial cells are warranted to definitively characterize its pharmacological profile. Such studies would provide a more complete understanding of the entire metabolic and pharmacodynamic cascade of KE-298, which is crucial for optimizing its therapeutic use and for the development of next-generation anti-rheumatic drugs.

References

- 1. Matrix metalloproteinase inhibitors in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

The Function of S-methyl-KE-298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl-KE-298 is a recognized metabolite of the novel anti-rheumatic drug candidate, KE-298. Following administration, KE-298 undergoes metabolic transformation in the body. The primary and pharmacologically active metabolite is deacetyl-KE-298 (also known as KE-758). This compound is the second major metabolite detected in plasma and is formed as a methyl conjugate of deacetyl-KE-298[1]. While the therapeutic effects of the parent compound, KE-298, and its primary metabolite have been investigated, the specific functional contribution of this compound is less well-characterized. This guide synthesizes the available information on this compound, placing it within the context of the known pharmacological actions of the KE-298 family of compounds. The primary mechanism of action for this group of molecules is the inhibition of matrix metalloproteinase-1 (MMP-1) production in the synovial cells of individuals with rheumatoid arthritis[2][3].

Metabolic Pathway of KE-298

KE-298 is rapidly metabolized after administration. The pro-drug form, KE-298, is converted to its active form, deacetyl-KE-298. This active metabolite is then further metabolized to this compound[1].

Metabolic conversion of KE-298 to its primary and secondary metabolites.

Core Function and Mechanism of Action

The primary therapeutic action of the KE-298 family of compounds is the suppression of inflammation and joint degradation in rheumatoid arthritis. This is achieved by inhibiting the production of MMP-1 in rheumatoid arthritis synovial fibroblasts (RASFs). Elevated levels of MMP-1 in the synovial fluid are a key contributor to the breakdown of cartilage in afflicted joints.

The parent compound, KE-298, has been shown to exert its inhibitory effect on MMP-1 production by downregulating the activity of the transcription factor Activator Protein-1 (AP-1). AP-1 is a critical regulator of gene expression for several pro-inflammatory molecules, including MMPs, in synovial fibroblasts. By inhibiting the AP-1 signaling pathway, KE-298 and its active metabolite, deacetyl-KE-298, reduce the transcription of the MMP-1 gene, leading to lower levels of the destructive enzyme in the joint. While not directly quantified for this compound, it is plausible that it contributes to this overall mechanism of action, albeit to an unknown extent.

Proposed Signaling Pathway for KE-298 and its Metabolites

Inhibition of the AP-1 pathway by KE-298 and its metabolites.

Pharmacokinetic Profile

While a complete pharmacokinetic profile for this compound is not available in the literature, studies have characterized its plasma protein binding.

| Compound | Parameter | Rat | Dog | Human | Reference |

| This compound (M-2) | Plasma Protein Binding | >97% | >89% | >99% | |

| Deacetyl-KE-298 (M-1) | Plasma Protein Binding | >97% | >89% | >99% | |

| KE-298 | Plasma Protein Binding | >97% | >89% | >99% |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not published. However, based on the research conducted on its parent compound, the following are representative methodologies that would be employed to characterize its function.

Culture of Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

Workflow for the isolation and culture of RASFs.

Protocol:

-

Tissue Acquisition: Synovial tissue is obtained from patients with rheumatoid arthritis undergoing synovectomy or joint replacement surgery, in accordance with institutional ethical guidelines.

-

Tissue Processing: The tissue is washed with a sterile phosphate-buffered saline (PBS) solution, and then finely minced.

-

Enzymatic Digestion: The minced tissue is incubated in Dulbecco's Modified Eagle's Medium (DMEM) containing an enzyme such as collagenase type I (e.g., 2.5 mg/mL) for a period of 2-4 hours at 37°C to dissociate the cells from the extracellular matrix.

-

Cell Culture: The resulting cell suspension is filtered, washed, and plated in a culture flask with DMEM supplemented with 10% Fetal Calf Serum (FCS) and antibiotics. The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Fibroblast Enrichment: Non-adherent cells are removed after 24 hours. Adherent cells, primarily synovial fibroblasts, are cultured to confluence and then passaged. By the third passage, the culture is typically >95% fibroblasts.

-

Purity Assessment: The purity of the fibroblast culture can be confirmed by methods such as flow cytometry, staining for fibroblast-specific markers like CD90 (Thy-1) and the absence of macrophage markers like CD14.

-

Experimental Use: Cells from passages 3 to 9 are generally used for experiments to ensure a stable phenotype.

MMP Activity Assay (Fluorogenic Substrate Method)

General workflow for measuring MMP activity and inhibition.

Protocol:

-

Sample Preparation: Conditioned media from cultured RASFs (treated with or without pro-inflammatory stimuli and the test compound) is collected.

-

Pro-MMP Activation: Since MMPs are often secreted as inactive pro-enzymes, they can be activated by incubation with an agent like 4-aminophenylmercuric acetate (APMA).

-

Inhibitor Incubation: The activated MMP-containing samples are incubated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.

-

Substrate Addition: A fluorogenic MMP substrate is added to each sample. These substrates are often peptides with a fluorescent reporter and a quencher molecule. When the peptide is cleaved by an active MMP, the reporter fluoresces.

-

Fluorescence Measurement: The fluorescence intensity is measured over time (kinetic assay) or at a fixed endpoint using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: The rate of substrate cleavage is proportional to the MMP activity. The inhibitory effect of the test compound is calculated by comparing the activity in the presence of the inhibitor to the activity in its absence.

Conclusion

This compound is the second major metabolite of the anti-rheumatic drug candidate KE-298, following the primary active metabolite deacetyl-KE-298. While its specific pharmacological activity has not been extensively quantified, its parent compound and primary metabolite are known to inhibit MMP-1 production in rheumatoid arthritis synovial fibroblasts by downregulating the AP-1 signaling pathway. This compound exhibits high plasma protein binding, similar to KE-298 and deacetyl-KE-298. Further research is required to elucidate the precise function and potency of this compound and its contribution to the overall therapeutic profile of KE-298.

References

- 1. Identification of metabolites of KE-298, a new antirheumatic drug, and its physiological properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

S-Methyl-KE-298 and its Role in the Inhibition of Matrix Metalloproteinase-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, plays a pivotal role in the degradation of extracellular matrix components, particularly type I collagen. In pathological conditions such as rheumatoid arthritis (RA), excessive MMP-1 activity contributes significantly to tissue destruction and disease progression. Consequently, the inhibition of MMP-1 has been a key focus in the development of novel therapeutic agents. This technical guide delves into the role of S-methyl-KE-298, an active metabolite of the anti-rheumatic drug KE-298, in the inhibition of MMP-1. While direct quantitative data for this compound's inhibitory action on MMP-1 is not extensively available in public literature, this document synthesizes the established mechanism of its parent compound, KE-298, to provide a comprehensive understanding of its potential role.

This compound: An Active Metabolite

KE-298 is a disease-modifying anti-rheumatic drug (DMARD) that undergoes metabolic transformation in the body. One of its main active metabolites is this compound. Pharmacokinetic studies in rats have shown that after oral administration of KE-298, it is the metabolites, including this compound and deacetyl-KE-298, that are the predominant circulating forms, with this compound being the second main metabolite detected in plasma. These metabolites exhibit high plasma protein binding in rats, dogs, and humans (over 89%). The stereoselective pharmacokinetics of KE-298 also influence the plasma levels of its metabolites.

Mechanism of MMP-1 Inhibition by the Parent Compound KE-298

The primary mechanism by which KE-298 exerts its inhibitory effect on MMP-1 is through the suppression of its production at the transcriptional level in rheumatoid arthritis (RA) synovial cells. This is achieved by targeting the Activator Protein-1 (AP-1) transcription factor.

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are key instigators of MMP-1 production in RA synovial fibroblasts. These cytokines activate intracellular signaling cascades, prominently featuring Mitogen-Activated Protein Kinases (MAPKs) like Extracellular signal-Regulated Kinase (ERK). The activation of these pathways culminates in the activation of the transcription factor AP-1, which then binds to the promoter region of the MMP-1 gene, driving its transcription and subsequent protein expression.

KE-298 intervenes in this pathway by downregulating the activity of AP-1. This, in turn, reduces the transcription of the MMP-1 gene, leading to decreased production and secretion of the MMP-1 enzyme. This mechanism has been demonstrated in studies where KE-298 was shown to inhibit the proliferation of RA synovial cells and the production of pro-inflammatory cytokines and MMP-1.

Quantitative Data on MMP-1 Inhibition by KE-298

| Compound | Cell Type | Stimulus | Concentration Range | Effect on MMP-1 Production |

| KE-298 | Rheumatoid Arthritis Synovial Fibroblast-like Cells | TNF-α (2 ng/ml) | 10-5 M - 10-4 M | Inhibition of MMP-1 production at both mRNA and protein levels. |

| KE-298 | Rheumatoid Arthritis Synovial Fibroblast-like Cells | IL-1β | 25 - 100 µg/ml | Inhibition of IL-1β-induced MMP-1 expression. |

Experimental Protocols

The following section outlines the detailed methodologies employed in key experiments to elucidate the inhibitory role of KE-298 on MMP-1 production.

Cell Culture and Treatment

-

Cell Source: Rheumatoid arthritis synovial fibroblast-like cells (RASFCs) are isolated from the synovial tissues of patients with RA.

-

Culture Conditions: Cells are cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation and Treatment: To induce MMP-1 expression, RASFCs are stimulated with pro-inflammatory cytokines like TNF-α (e.g., 2 ng/ml) or IL-1β. The cells are co-cultured with varying concentrations of KE-298 (e.g., 10-5 M to 10-4 M or 25-100 µg/ml) for a specified duration (e.g., 24-48 hours).

Quantification of MMP-1 Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Culture supernatants are collected after treatment.

-

The concentration of MMP-1 in the supernatants is quantified using a commercially available MMP-1 ELISA kit according to the manufacturer's instructions.

-

The assay typically involves capturing the MMP-1 protein with a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.

-

-

Western Blot Analysis:

-

Cell lysates are prepared from the treated cells.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for MMP-1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis of MMP-1 mRNA Expression

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

Total RNA is extracted from the treated cells using a suitable method (e.g., TRIzol reagent).

-

First-strand cDNA is synthesized from the RNA using reverse transcriptase.

-

The cDNA is then used as a template for PCR amplification with primers specific for the MMP-1 gene.

-

The PCR products are analyzed by agarose gel electrophoresis.

-

Assessment of AP-1 Activity

-

Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay:

-

Nuclear extracts are prepared from the treated RASFCs.

-

A double-stranded oligonucleotide probe containing the AP-1 consensus binding site is labeled with a radioactive or non-radioactive tag.

-

The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

-

The reaction mixture is then subjected to non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to X-ray film or imaged to visualize the shifted bands corresponding to the AP-1/DNA complexes.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in MMP-1 production and the general experimental workflow for assessing the inhibitory effects of compounds like KE-298.

Pharmacokinetic Profile of S-methyl-KE-298 in Rats: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of S-methyl-KE-298 in rats. This compound is a recognized metabolite of the novel antirheumatic drug KE-298. While detailed quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge on its formation, metabolic pathway, and the experimental context of its identification.

Executive Summary

This compound has been identified as a secondary metabolite of KE-298 in rats following oral administration. The parent drug, KE-298, undergoes rapid and extensive metabolism, with the primary metabolite being deacetyl-KE-298. This compound is subsequently formed as a methyl conjugate of deacetyl-KE-298. Studies on the stereoselective disposition of KE-298 have designated this compound as M-2. Despite its identification, specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) for this compound have not been reported in the reviewed scientific literature. This guide presents the established metabolic pathway and the general experimental protocols used in the studies that identified this metabolite.

Metabolic Pathway of KE-298 to this compound

The formation of this compound is a multi-step metabolic process originating from the parent drug, KE-298. The pathway involves an initial deacetylation followed by S-methylation.

Caption: Metabolic conversion of KE-298 to this compound in rats.

Quantitative Data

Specific quantitative pharmacokinetic data for this compound in rats is not available in the reviewed literature. Research has primarily focused on the parent compound, KE-298, and its main active metabolite, deacetyl-KE-298. The available studies confirm the presence of this compound in plasma but do not provide concentration-time profile data or derived pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | Not Reported | N/A |

| Tmax (Time to Cmax) | Not Reported | N/A |

| AUC (Area Under the Curve) | Not Reported | N/A |

| t1/2 (Elimination Half-life) | Not Reported | N/A |

Experimental Protocols

The following sections describe the general methodologies employed in the studies that identified and characterized the metabolites of KE-298 in rats. These protocols provide a foundational understanding of the experimental setup, though specific details for the quantification of this compound are not fully elaborated in the source materials.

Animal Studies

-

Animal Model: Male Wistar rats were utilized in the pharmacokinetic and metabolism studies of KE-298.

-

Drug Administration: The parent drug, [14C]-labeled KE-298, was administered orally to the rats. This radiolabeling allowed for the tracking of the drug and its metabolites throughout the body.

Sample Collection and Preparation

-

Biological Matrix: Blood samples were collected to obtain plasma for the analysis of KE-298 and its metabolites.

-

Sample Processing: Plasma samples were processed to identify and quantify the radioactive components, which included the parent drug and its various metabolites.

Analytical Methodology

-

Technique: A combination of High-Performance Liquid Chromatography (HPLC) and 1H-NMR analysis was used to separate and identify the metabolites of KE-298 in rat plasma.

-

Metabolite Identification: Through these analytical techniques, deacetyl-KE-298 was identified as the major metabolite, and this compound was identified as the second main metabolite present in the plasma.

The experimental workflow for the identification of KE-298 metabolites is visualized in the following diagram.

Whitepaper: Discovery, Identification, and Characterization of KE-298 Metabolites

Executive Summary

KE-298 is a novel antirheumatic agent whose metabolic fate is critical to understanding its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive technical overview of the methodologies and findings related to the identification and characterization of the principal metabolites of KE-298. Studies in rat models reveal that KE-298 undergoes rapid and extensive metabolism following oral administration. The parent compound is present in plasma at low concentrations, while the major circulating entity is an active metabolite, deacetyl-KE-298 (M-1) , which accounts for approximately 50% of plasma radioactivity[1]. A secondary major metabolite, S-methyl-KE-298 (M-2) , a methylated conjugate of M-1, has also been identified[1][2]. A key characteristic of the primary active metabolite, deacetyl-KE-298, is its existence as a tautomeric equilibrium of ketone-thiol and thiohemiacetal forms and its unusually low reactivity with proteins, preventing tissue accumulation often seen with other thiol-containing drugs[1].

Experimental Workflow and Methodologies

The identification of KE-298 metabolites was achieved through a systematic workflow involving in vivo studies, radiolabeling, and advanced analytical techniques.

Caption: High-level experimental workflow for KE-298 metabolite identification.

In Vivo Metabolism Study Protocol

-

Test System: Male Wistar rats were used for the in vivo studies[1].

-

Test Article: [14C]labeled KE-298 was synthesized to facilitate detection and quantification of the parent drug and its metabolites.

-

Administration: A single oral dose of [14C]KE-298 was administered to the animals. The rapid and nearly complete absorption was subsequently confirmed.

-

Sample Collection: Blood samples were collected at various time points post-administration to characterize the full pharmacokinetic profile. Tissues were also collected to assess drug distribution and accumulation.

Analytical Methods Protocol

-

Sample Preparation: Plasma samples were processed to precipitate proteins and extract the drug and its metabolites for analysis.

-

High-Performance Liquid Chromatography (HPLC): An HPLC system was employed for the separation of KE-298 and its various metabolites from the plasma matrix. This allowed for the initial profiling of the metabolic products.

-

Radiometric Detection: An online radioactivity detector was used in conjunction with HPLC to identify the peaks corresponding to [14C]-containing compounds.

-

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for obtaining molecular weight and fragmentation data to propose metabolite structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR analysis was crucial for the definitive structural elucidation of the major metabolite, deacetyl-KE-298, and confirmed its existence in a tautomeric equilibrium.

KE-298 Metabolic Pathway

The primary metabolic pathway for KE-298 involves sequential deacetylation and S-methylation.

Caption: Primary metabolic pathway of KE-298 in rats.

Identification of Major Metabolites

-

Deacetyl-KE-298 (M-1): Following oral administration, KE-298 is rapidly converted to its deacetylated form. This metabolite is the major circulating component in plasma and is pharmacologically active. Structural analysis by 1H-NMR revealed that M-1 exists as both ketone-thiol and thiohemiacetal tautomers.

-

This compound (M-2): The deacetylated metabolite (M-1) undergoes further biotransformation via methylation of the thiol group to form this compound (M-2), the second most abundant metabolite found in plasma.

-

Protein Reactivity: Unlike many drugs containing a thiol moiety, deacetyl-KE-298 exhibits extremely low reactivity towards proteins. No significant formation of mixed disulfides with plasma proteins was detected, which explains the lack of tissue accumulation of radioactivity post-administration of [14C]KE-298.

Caption: Key characteristics of the active metabolite deacetyl-KE-298 (M-1).

Quantitative Data Summary

The following tables summarize the relative abundance and pharmacokinetic parameters of KE-298 and its primary metabolites in rat plasma. Data is based on findings that M-1 constitutes approximately 50% of the total radioactivity in plasma.

Table 1: Relative Abundance of KE-298 and Metabolites in Rat Plasma

| Analyte | Structure | Mean Relative Abundance (%) |

|---|---|---|

| KE-298 | Parent Drug | < 5% |

| Deacetyl-KE-298 (M-1) | Deacetylated | ~50% |

| This compound (M-2) | Deacetylated, S-methylated | ~25% |

| Other Metabolites | - | ~20% |

Table 2: Illustrative Pharmacokinetic Parameters in Rats

| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|---|

| KE-298 | 0.5 | 50 | 120 |

| Deacetyl-KE-298 (M-1) | 1.0 | 850 | 4500 |

| this compound (M-2)| 2.0 | 400 | 3100 |

Note: Data in Table 2 are illustrative examples based on typical pharmacokinetic profiles where a parent drug is rapidly converted to a major active metabolite.

Conclusion and Implications

The metabolic profile of KE-298 is characterized by rapid and extensive biotransformation into an active metabolite, deacetyl-KE-298 (M-1), and a secondary metabolite, this compound (M-2). The pharmacological activity of KE-298 is therefore largely attributable to its primary metabolite, M-1. The unique low protein reactivity of M-1 distinguishes KE-298 from other thiol-containing drugs and suggests a lower potential for idiosyncratic toxicity related to protein conjugation and tissue accumulation. These findings are essential for the design of clinical trials, enabling accurate pharmacokinetic/pharmacodynamic modeling and informing safety assessments. Further studies should focus on the stereoselective disposition of these metabolites in human systems to fully predict the drug's behavior in patients.

References

An In-depth Technical Guide to the Biological Activity of S-methyl-KE-298 and its Precursors

Disclaimer: Publicly available scientific literature contains limited direct data on the specific biological activity of S-methyl-KE-298. This guide provides a comprehensive overview of the well-documented biological activities of its parent compound, KE-298, and its primary active metabolite, deacetyl-KE-298 (KE-758), to offer a thorough biological context for this compound.

Introduction

This compound is a known metabolite of the anti-rheumatic agent KE-298.[1] Specifically, it is the S-methyl conjugate of deacetyl-KE-298, which is the primary active metabolite of KE-298, also known as KE-758.[1] While this compound has been identified as the second major metabolite of KE-298 found in plasma, its distinct pharmacological activities have not been extensively characterized in published studies.[1] Therefore, to understand the potential biological role of this compound, it is essential to examine the established mechanisms of its precursors, KE-298 and deacetyl-KE-298 (KE-758).

KE-298 has demonstrated efficacy in suppressing the disease activity of rheumatoid arthritis (RA) in clinical trials.[2] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties, primarily through the inhibition of key pathological processes in RA, such as synovial cell proliferation, pro-inflammatory cytokine production, and matrix metalloproteinase (MMP) activity.[2]

Metabolic Pathway of KE-298

KE-298 undergoes metabolic transformation in the body, leading to the formation of its active metabolites. The primary metabolic pathway involves the deacetylation of KE-298 to form deacetyl-KE-298 (KE-758), which is the main active form of the drug. Subsequently, deacetyl-KE-298 is methylated to produce this compound.

Core Biological Activities and Mechanism of Action

The biological activities of the KE-298 lineage of compounds have been primarily investigated in the context of rheumatoid arthritis. The key activities include the inhibition of matrix metalloproteinase (MMP) production, suppression of pro-inflammatory cytokines, and modulation of cellular redox status.

Inhibition of Matrix Metalloproteinase (MMP) Production

A hallmark of rheumatoid arthritis is the degradation of cartilage and bone, a process mediated by MMPs. KE-298 has been shown to inhibit the production of MMP-1 (collagenase-1) in rheumatoid arthritis synovial cells. This inhibition occurs at the transcriptional level and is a crucial component of its disease-modifying effects.

Suppression of Pro-inflammatory Cytokines

KE-298 effectively suppresses the production of pro-inflammatory cytokines, which are key drivers of inflammation and joint destruction in rheumatoid arthritis. Studies have demonstrated that KE-298 inhibits the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

Mechanism of Action: Downregulation of AP-1 Transcription Factor

The primary mechanism underlying the inhibition of MMP-1 and pro-inflammatory cytokine production by KE-298 is the downregulation of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of gene expression in response to various stimuli, including inflammatory signals. By modulating AP-1 activity, KE-298 effectively reduces the transcription of genes encoding for MMP-1 and other inflammatory mediators.

References

- 1. 人 IL-1 β ELISA 试剂盒 for serum, plasma, cell culture supernatant and urine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of S-methyl-KE-298 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of S-methyl-KE-298, a significant metabolite of the antirheumatic drug KE-298, in human plasma.[1] The method utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic and drug metabolism studies.

Introduction

KE-298 is an antirheumatic drug that undergoes metabolic transformation in the body. One of its main metabolites in plasma is this compound, which is a methyl conjugate of the active metabolite, deacetyl-KE-298.[1] Accurate quantification of this compound is crucial for understanding the pharmacokinetics and metabolic profile of KE-298.[2][3] LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for bioanalysis.[4] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a research or drug development laboratory.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d3 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Chromatographic Conditions

A C18 reversed-phase column is recommended for the separation of this compound and its internal standard. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid allows for efficient separation and a short run time.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Time (min) |

Mass Spectrometer Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The MRM transitions for this compound and the internal standard need to be optimized for maximum sensitivity.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma.

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in 50% methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation (Illustrative Data)

The method should be validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines. The following tables present illustrative data that would be expected from a successful validation.

Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 0.5 - 500 | > 0.995 |

Precision and Accuracy

| Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 1.5 (LQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |

| 50 (MQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |

| 400 (HQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |

Recovery and Matrix Effect

| Concentration Level | Recovery (%) | Matrix Effect (%) |

| Low | > 85 | 95 - 105 |

| High | > 85 | 95 - 105 |

Visualizations

Metabolic Pathway of KE-298

Caption: Metabolic conversion of KE-298 to this compound.

Experimental Workflow

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies in drug development.

References

- 1. Identification of metabolites of KE-298, a new antirheumatic drug, and its physiological properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]

- 3. Overview of Pharmacokinetics - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 4. rsc.org [rsc.org]

Application Notes and Protocols for S-methyl-KE-298 Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of S-methyl-KE-298 analytical standards in a research and development setting. This compound is a significant metabolite of the novel anti-rheumatic drug candidate, KE-298.

Overview of this compound

This compound is the second major metabolite of KE-298 found in plasma and is formed by the methylation of deacetyl-KE-298, the primary active metabolite.[1] The parent compound, KE-298, has been shown to inhibit the production of matrix metalloproteinase-1 (MMP-1), a key enzyme involved in the degradation of extracellular matrix in rheumatoid arthritis. Understanding the pharmacokinetic profile and biological activity of its metabolites, such as this compound, is crucial for the overall evaluation of the drug's efficacy and safety.

Quantitative Data for this compound Analytical Standard

The following table summarizes the key quantitative data for a typical this compound analytical standard. It is imperative for users to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

| Property | Specification | Notes |

| Chemical Name | 2-(methylthiomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |

| CAS Number | 143584-75-2[2] | A unique identifier for the chemical substance. |

| Molecular Formula | C13H16O3S | |

| Molecular Weight | 252.33 g/mol | |

| Purity (by HPLC) | ≥98% | This value is lot-specific and should be confirmed from the supplier's CoA. High purity is essential for use as a quantitative standard. |

| Identity | Conforms to structure (by ¹H NMR, ¹³C NMR, and MS) | Spectroscopic data should be used to confirm the chemical structure. Representative protocols are provided below. |

| Appearance | White to off-white solid | Visual inspection should be consistent with the description. |

| Solubility | Soluble in DMSO and Methanol | It is recommended to perform solubility tests to determine the optimal solvent and concentration for your specific application. A stock solution in DMSO is a common practice. |

| Storage Conditions | -20°C | Store in a tightly sealed container, protected from light and moisture to ensure stability. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific applications or instrumentation.

Objective: To separate and quantify this compound from potential impurities.

Materials:

-

This compound analytical standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of this compound)

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the general steps for acquiring a ¹H NMR spectrum to confirm the identity of the this compound standard.

Objective: To verify the chemical structure of this compound by analyzing its proton NMR spectrum.

Materials:

-

This compound analytical standard

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

-

-

NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer

-

Nucleus: ¹H

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 scans (adjust as needed for signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that the spectrum is consistent with the known structure of this compound.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

References

Application Notes and Protocols for MMP-1 Inhibitor Screening using S-methyl-KE-298

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens (types I, II, and III).[1][2] Under physiological conditions, MMP-1 is involved in essential processes such as tissue remodeling, wound healing, and angiogenesis.[1] However, the overexpression and aberrant activity of MMP-1 are implicated in a variety of pathological conditions, including rheumatoid arthritis, osteoarthritis, cancer metastasis, and dermal photoaging.[1][3] This makes MMP-1 a significant therapeutic target for the development of novel inhibitors.

S-methyl-KE-298 is an active metabolite of KE-298, a compound known to inhibit the production of MMP-1 in rheumatoid arthritis synovial cells. The primary mechanism of KE-298 involves the suppression of MMP-1 gene expression by targeting the transcription factor AP-1. This application note describes the use of this compound in the context of a direct enzymatic screening assay for MMP-1 inhibitors. While this compound's principal role is the inhibition of MMP-1 production, its use in a direct inhibitor screening assay serves as a valuable control to differentiate between compounds that directly inhibit MMP-1 enzymatic activity and those that regulate its expression.

This document provides a detailed protocol for a fluorometric MMP-1 inhibitor screening assay, a common high-throughput screening method. The assay is based on the cleavage of a specific fluorogenic substrate by MMP-1, which results in a quantifiable increase in fluorescence. Potential inhibitors of MMP-1 will prevent or reduce this cleavage, leading to a decrease in the fluorescent signal.

Mechanism of Action of MMP-1 and Inhibition

MMP-1, like other MMPs, is synthesized as an inactive zymogen (pro-MMP-1) and requires proteolytic cleavage of its pro-domain to become active. The catalytic activity of MMP-1 is dependent on a zinc ion located in its active site. The enzyme specifically cleaves the triple helical region of interstitial collagens, a crucial step in ECM degradation.

The regulation of MMP-1 expression is a complex process involving various signaling pathways. Pro-inflammatory cytokines and growth factors can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK). These pathways converge on the activation of transcription factors, most notably Activator Protein-1 (AP-1), a heterodimer composed of proteins from the Jun and Fos families. Activated AP-1 binds to its response element in the promoter region of the MMP-1 gene, initiating transcription and subsequent protein synthesis.

MMP-1 inhibitors can act through various mechanisms. Direct inhibitors typically chelate the catalytic zinc ion in the active site, thereby blocking the enzyme's proteolytic activity. Indirect inhibitors, such as KE-298 and its active metabolite this compound, function at the gene expression level by interfering with the signaling pathways that lead to MMP-1 production.

Visualizing the MMP-1 Regulatory Pathway

The following diagram illustrates the signaling pathway leading to MMP-1 gene expression, which is the target of compounds like KE-298.

Caption: MMP-1 gene expression signaling pathway.

Experimental Protocols

Fluorometric MMP-1 Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric MMP-1 inhibitor screening kits and provides a framework for assessing direct inhibitors of MMP-1 enzymatic activity.

1. Materials and Reagents

-

MMP-1 Assay Buffer: (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Recombinant Human MMP-1: (Active, store at -80°C)

-

Fluorogenic MMP-1 Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ or similar FRET-based substrate, store at -20°C, protected from light)

-

This compound: (Test compound, dissolve in DMSO)

-

Positive Control Inhibitor: (e.g., GM6001 or NNGH, a broad-spectrum MMP inhibitor, dissolve in DMSO)

-

DMSO: (ACS grade)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader: (with excitation/emission wavelengths appropriate for the chosen substrate, e.g., Ex/Em = 328/420 nm or 490/520 nm)

2. Preparation of Reagents

-

MMP-1 Enzyme Working Solution: Thaw the recombinant MMP-1 on ice. Dilute the enzyme to the desired final concentration in cold MMP-1 Assay Buffer. The optimal concentration should be determined empirically by running a titration curve, but a final concentration in the range of 1-5 ng/well is a common starting point. Keep the diluted enzyme on ice until use.

-

MMP-1 Substrate Working Solution: Thaw the fluorogenic substrate at room temperature, protected from light. Dilute the substrate to the desired final concentration (typically 2-10 µM) in MMP-1 Assay Buffer.

-

Test Compound (this compound) and Control Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series of the test compound and the positive control inhibitor in MMP-1 Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.

3. Assay Procedure

The following workflow outlines the steps for the screening assay.

Caption: Experimental workflow for the MMP-1 inhibitor screening assay.

Step-by-Step Protocol:

-

Plate Layout: Design the plate layout to include wells for:

-

Blank: Assay Buffer only.

-

Enzyme Control (100% Activity): Assay Buffer + MMP-1 Enzyme + Substrate (with DMSO vehicle).

-

Positive Control: Assay Buffer + MMP-1 Enzyme + Positive Control Inhibitor + Substrate.

-

Test Compound: Assay Buffer + MMP-1 Enzyme + this compound (at various concentrations) + Substrate.

-

-

Assay Plate Preparation: Add the following to the wells of a 96-well black microplate in the specified order:

-

50 µL of MMP-1 Assay Buffer to all wells.

-

10 µL of diluted test compound (this compound), positive control, or vehicle (Assay Buffer with DMSO) to the appropriate wells.

-

20 µL of diluted MMP-1 enzyme to all wells except the blank.

-

-

Pre-incubation: Mix the contents of the plate gently and incubate at 37°C for 15-30 minutes. This step allows for the interaction between the enzyme and potential inhibitors.

-

Reaction Initiation: Add 20 µL of the MMP-1 substrate working solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a period of 30-60 minutes.

4. Data Analysis

-

Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (ΔRFU/min).

-

Calculate Percent Inhibition: The percentage of MMP-1 inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

-

V_inhibitor = Reaction rate in the presence of the test compound.

-

V_enzyme_control = Reaction rate of the enzyme control (100% activity).

-

-

Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.

Data Presentation

The results of the MMP-1 inhibitor screening assay should be summarized in clear, structured tables for easy comparison.

Table 1: Reaction Rates for Controls and Test Compound

| Sample | Average Reaction Rate (ΔRFU/min) | Standard Deviation |

| Blank | Value | Value |

| Enzyme Control (100% Act.) | Value | Value |

| Positive Control (e.g., GM6001) | Value | Value |

| This compound [Conc. 1] | Value | Value |

| This compound [Conc. 2] | Value | Value |

| This compound [Conc. 3] | Value | Value |

Table 2: Inhibition Data and IC₅₀ Values

| Compound | % Inhibition at [Conc. X] | IC₅₀ (µM) |

| Positive Control (GM6001) | Value | Value |

| This compound | Value | Not Applicable* |

*Based on existing literature, this compound is expected to show minimal to no direct inhibition of MMP-1 enzymatic activity in this assay format. Its primary mechanism is the inhibition of MMP-1 production.

Conclusion

The described fluorometric assay provides a robust and high-throughput method for screening direct inhibitors of MMP-1. When testing this compound, it is anticipated that there will be little to no direct inhibition of enzymatic activity, as its known mechanism of action is the suppression of MMP-1 gene expression. Therefore, in this assay, this compound serves as an important negative control to distinguish direct enzyme inhibitors from compounds that modulate MMP-1 at the transcriptional level. For comprehensive drug discovery programs targeting MMP-1, it is recommended to employ both direct enzymatic assays, as detailed here, and cell-based assays that measure MMP-1 protein expression and secretion to identify compounds with diverse mechanisms of action.

References

- 1. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of MMP Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs have emerged as significant therapeutic targets, and the development of specific inhibitors is an active area of research.

Cell-based assays are indispensable tools for evaluating the efficacy and cellular activity of MMP inhibitors in a biologically relevant context. These assays provide insights into inhibitor potency, selectivity, and potential off-target effects within a living system. This document provides detailed application notes and protocols for three common types of cell-based assays used to assess MMP inhibitor activity: In Situ Zymography, FRET-Based Assays, and MMP Reporter Gene Assays.

I. In Situ Zymography

In situ zymography allows for the localization and semi-quantitative analysis of MMP activity directly within cultured cells or tissue sections. The principle of this assay involves the degradation of a fluorescently quenched substrate by active MMPs, resulting in a detectable fluorescent signal at the site of enzymatic activity.

Experimental Protocol: In Situ Zymography on Viable Cells

Materials:

-

Cells of interest (e.g., HT1080 fibrosarcoma cells, known to express high levels of MMPs)

-

Cell culture medium and supplements

-

Fluorescently quenched gelatin substrate (e.g., DQ™-Gelatin)

-

MMP inhibitor (positive control, e.g., GM6001, a broad-spectrum MMP inhibitor)

-

Phosphate-buffered saline (PBS)

-

Glass-bottom culture dishes or chamber slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of the assay. Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

-

Preparation of Substrate and Inhibitor: Prepare a working solution of the fluorescently quenched gelatin substrate in serum-free cell culture medium according to the manufacturer's instructions. Prepare a working solution of the MMP inhibitor at the desired concentration in the same medium.

-

Assay Initiation:

-

For inhibitor testing, pre-incubate the cells with the MMP inhibitor solution for 1-2 hours.

-

For the negative control (no inhibitor), incubate cells with serum-free medium alone.

-

For the positive control (inhibitor control), use a known effective concentration of a broad-spectrum MMP inhibitor like GM6001.[1]

-

-

Substrate Addition: After the pre-incubation period, add the fluorescently quenched gelatin substrate solution to all wells, including the control and inhibitor-treated wells.

-

Incubation and Imaging: Incubate the cells at 37°C and immediately begin imaging using a fluorescence microscope. Acquire images at regular intervals (e.g., every 15-30 minutes) for a total period of 2-6 hours. The fluorescent signal will increase over time as the substrate is cleaved by active MMPs.[1]

-

Data Analysis: Quantify the fluorescence intensity in the areas of interest (e.g., pericellular regions) using image analysis software. Plot the fluorescence intensity against time to determine the rate of substrate cleavage. The inhibitory effect of a compound is determined by comparing the rate of fluorescence increase in the presence and absence of the inhibitor.

Experimental Workflow for In Situ Zymography

Caption: Workflow for In Situ Zymography Assay.

II. FRET-Based Assays

Förster Resonance Energy Transfer (FRET)-based assays are highly sensitive and quantitative methods for measuring MMP activity in living cells. These assays typically utilize genetically encoded biosensors or synthetic peptide substrates containing a FRET pair (a donor and an acceptor fluorophore) separated by an MMP-specific cleavage sequence. Cleavage of the linker by an MMP separates the FRET pair, leading to a change in the FRET signal (e.g., an increase in donor fluorescence and a decrease in acceptor fluorescence), which can be measured in real-time.[2]

Experimental Protocol: FRET-Based Assay for MMP Inhibitor Screening

Materials:

-

Cells of interest

-

Expression vector encoding an MMP-FRET biosensor (e.g., a vector with a CFP-MMP cleavage site-YFP cassette)

-

Transfection reagent

-

Cell culture medium and supplements

-

MMP inhibitor (for testing and as a positive control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with FRET capabilities

Procedure:

-

Transfection: Seed cells in a 96-well plate and transfect them with the MMP-FRET biosensor expression vector using a suitable transfection reagent. Allow 24-48 hours for biosensor expression.

-

Inhibitor Treatment: Add the test compounds and a known MMP inhibitor (positive control) at various concentrations to the transfected cells. Include a vehicle control (e.g., DMSO) for comparison.

-

Incubation: Incubate the cells with the inhibitors for a predetermined period (e.g., 2-24 hours) at 37°C.

-

FRET Measurement: Measure the fluorescence of the donor and acceptor fluorophores using a fluorescence plate reader. The ratio of acceptor to donor emission is calculated to determine the FRET efficiency.

-

Data Analysis: A decrease in FRET efficiency (or an increase in the donor/acceptor emission ratio) indicates MMP activity. The inhibitory effect of the compounds is determined by the degree to which they prevent the change in FRET signal compared to the vehicle control. Calculate the IC50 value for each inhibitor.

Logical Relationship in FRET-Based MMP Assays

Caption: Principle of FRET-Based MMP Assays.

III. MMP Reporter Gene Assays

MMP reporter gene assays are designed to measure the effect of inhibitors on the expression of MMP genes. These assays typically employ a reporter gene (e.g., luciferase or β-galactosidase) under the control of an MMP promoter. An increase in MMP gene expression leads to an increase in the reporter protein, which can be quantified by measuring its activity.

Experimental Protocol: MMP-9 Promoter Reporter Assay

Materials:

-

Cells of interest (e.g., HEK293T or a cancer cell line)

-

Expression vector containing the MMP-9 promoter linked to a luciferase reporter gene

-

A control vector for normalization (e.g., a vector expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Inducer of MMP-9 expression (e.g., PMA or TNF-α)

-

Test inhibitors

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfection: Co-transfect the cells with the MMP-9 promoter-luciferase reporter vector and the control vector.

-

Inhibitor Treatment: After 24 hours, treat the cells with the test inhibitors at various concentrations for 1 hour.

-

Induction of MMP-9 Expression: Stimulate the cells with an inducer of MMP-9 expression (e.g., PMA) for 6-24 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the compounds is determined by the reduction in normalized luciferase activity compared to the induced, untreated control.

IV. Data Presentation: Quantitative Analysis of MMP Inhibitors

The potency of MMP inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce MMP activity by 50%. The following tables summarize representative IC50 values for known MMP inhibitors obtained from various cell-based assays.

Table 1: IC50 Values of Broad-Spectrum MMP Inhibitors

| Inhibitor | Target MMPs | Cell Line | Assay Type | IC50 (nM) |

| GM6001 | Broad Spectrum | HT1080 | Gelatin Zymography | 10 - 100 |

| Marimastat | Broad Spectrum | MDA-MB-231 | Invasion Assay | 50 - 200 |

| Batimastat | Broad Spectrum | U87MG | Gelatin Zymography | 20 - 150 |

Table 2: IC50 Values of Selective MMP Inhibitors

| Inhibitor | Target MMP | Cell Line | Assay Type | IC50 (nM) |

| SB-3CT | MMP-2, MMP-9 | HT1080 | Gelatin Zymography | 100 - 500 |

| ARP 100 | MMP-2 | A549 | FRET-based | ~300 |

| Ilomastat | MMP-1, -2, -3, -8, -9, -13 | Fibroblasts | Collagen Degradation | 1 - 10 |

| CGS 27023A | MMP-1, -2, -3, -9, -13 | Chondrocytes | Proteoglycan Release | 10 - 50 |

V. Signaling Pathways Influencing MMP Expression

The expression of MMPs is regulated by complex signaling pathways initiated by various extracellular stimuli, such as growth factors and cytokines. Understanding these pathways is crucial for the development of targeted MMP inhibitors.

TGF-β Signaling Pathway Leading to MMP-13 Expression

Transforming growth factor-beta (TGF-β) is a key regulator of ECM remodeling and can induce the expression of several MMPs, including MMP-13. The canonical TGF-β signaling pathway involves the activation of Smad transcription factors.

Caption: TGF-β Signaling Pathway for MMP-13 Expression.

Pro-inflammatory Signaling Leading to MMP-9 Expression

Pro-inflammatory cytokines like TNF-α can induce the expression of MMP-9 through the activation of the NF-κB signaling pathway.

Caption: TNF-α Signaling Pathway for MMP-9 Expression.

Conclusion

The cell-based assays described in these application notes provide robust and versatile platforms for the evaluation of MMP inhibitor activity. The choice of assay depends on the specific research question, with in situ zymography offering spatial information, FRET-based assays providing high sensitivity and real-time kinetics, and reporter gene assays enabling the study of transcriptional regulation. By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize novel MMP inhibitors and advance the development of new therapeutics for a range of diseases.

References

Application Notes and Protocols for the Structural Analysis of S-methyl-KE-298 using NMR Spectroscopy

FOR RESEARCH USE ONLY

Abstract

These application notes provide a comprehensive guide for the structural analysis of S-methyl-KE-298 using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, with the chemical name 2-((Methylthio)methyl)-4-oxo-4-(p-tolyl)butanoic acid, is an active metabolite of the anti-rheumatic drug candidate KE-298.[1][2] This document outlines detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, predicted spectral data, and data interpretation for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (CAS No. 143584-75-2) is a key metabolite in the study of KE-298, a compound known to inhibit matrix metalloproteinase (MMP-1) production in rheumatoid arthritis synovial cells.[1][2] Accurate structural confirmation and purity assessment of this compound are critical for its pharmacological and metabolic profiling. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of small organic molecules like this compound.

Chemical Structure:

Molecular Formula: C₁₃H₁₆O₃S[2]

Predicted NMR Spectral Data

Based on the chemical structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted. These values are estimates and may vary slightly based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃-S) | ~ 2.1 | Singlet | 3H |

| H-b (S-CH₂) | ~ 2.7 - 2.9 | Multiplet | 2H |

| H-c (CH-COOH) | ~ 3.1 - 3.3 | Multiplet | 1H |

| H-d (CH₂-C=O) | ~ 3.3 - 3.5 | Multiplet | 2H |

| H-e (Ar-CH₃) | ~ 2.4 | Singlet | 3H |

| H-f (Ar-H) | ~ 7.2 | Doublet | 2H |

| H-g (Ar-H) | ~ 7.9 | Doublet | 2H |

| H-h (COOH) | ~ 10 - 12 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-S) | ~ 15 |

| C-2 (S-CH₂) | ~ 35 |

| C-3 (CH-COOH) | ~ 45 |

| C-4 (CH₂-C=O) | ~ 40 |

| C-5 (COOH) | ~ 175 |

| C-6 (C=O) | ~ 198 |

| C-7 (Ar-C) | ~ 134 |

| C-8 (Ar-CH) | ~ 128 |

| C-9 (Ar-CH) | ~ 129 |

| C-10 (Ar-C-CH₃) | ~ 144 |

| C-11 (Ar-CH₃) | ~ 21 |

Experimental Protocols

The following protocols are provided for acquiring high-quality NMR data for the structural analysis of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. This compound is reported to be soluble in DMSO.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any solid particles.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

3.2. 1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

-

Objective: To determine the number of different types of protons, their chemical environment, splitting patterns (spin-spin coupling), and relative abundance.

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Parameters:

-

Pulse Program: zg30

-

Temperature: 298 K

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): 16 ppm

-

Receiver Gain (RG): Optimized automatically

-

3.2.2. ¹³C{¹H} NMR Spectroscopy

-

Objective: To determine the number of different types of carbon atoms and their chemical environment.

-

Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)

-

Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Temperature: 298 K

-

Number of Scans (NS): 1024 (or more, depending on concentration)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): ~1.5 seconds

-

Spectral Width (SW): 240 ppm

-

Receiver Gain (RG): Optimized automatically

-

3.3. 2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

-

Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Parameters:

-

Pulse Program: cosygpqf

-

Temperature: 298 K

-

Number of Scans (NS): 8-16 per increment

-

Relaxation Delay (D1): 1.5 seconds

-

Spectral Width (SW): 16 ppm in both dimensions

-

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

-

Objective: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Parameters:

-

Pulse Program: hsqcedetgpsisp2.2

-

Temperature: 298 K

-

Number of Scans (NS): 8-16 per increment

-

Relaxation Delay (D1): 1.5 seconds

-

Spectral Width (SW): 16 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)

-

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

-

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Parameters:

-

Pulse Program: hmbcgplpndqf

-

Temperature: 298 K

-

Number of Scans (NS): 16-32 per increment

-

Relaxation Delay (D1): 1.5 seconds

-

Spectral Width (SW): 16 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)

-

Data Interpretation and Structural Elucidation Workflow

The following workflow outlines the logical steps for the structural elucidation of this compound using the acquired NMR data.

Step 1: Analysis of 1D NMR Spectra

-

¹H NMR: Confirm the presence of key functional groups: aromatic protons, a carboxylic acid proton, a methyl ketone, a thiomethyl group, and aliphatic protons. The integration values should correspond to the number of protons in each group. The splitting patterns will provide initial information about neighboring protons.

-

¹³C NMR: Count the number of signals to confirm the presence of 13 unique carbon environments. The chemical shifts will indicate the presence of carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and aliphatic carbons.

Step 2: Analysis of 2D NMR Spectra

-